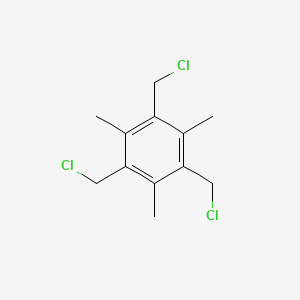

1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 156141. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3,5-tris(chloromethyl)-2,4,6-trimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl3/c1-7-10(4-13)8(2)12(6-15)9(3)11(7)5-14/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQFMPNZCIHSPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1CCl)C)CCl)C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00303023 | |

| Record name | 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3849-01-2 | |

| Record name | 3849-01-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3849-01-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene: Synthesis, Reactivity, and Applications

This technical guide provides a comprehensive overview of 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene, a versatile tripodal molecule that serves as a crucial building block in supramolecular chemistry, materials science, and drug discovery. We will delve into its chemical and physical properties, provide a detailed protocol for its synthesis, explore its characteristic reactivity, and discuss its applications as a core molecule for dendrimers and a linker in the burgeoning field of metal-organic frameworks (MOFs).

Core Properties of this compound

This compound, also known as 2,4,6-tris(chloromethyl)mesitylene, is a symmetrically substituted aromatic hydrocarbon.[1] Its structure, featuring a central mesitylene (1,3,5-trimethylbenzene) core with three chloromethyl substituents, imparts a C3 symmetry, making it an ideal scaffold for the construction of complex, well-defined three-dimensional structures.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₅Cl₃ | [2] |

| Molecular Weight | 265.60 g/mol | [2] |

| CAS Number | 3849-01-2 | [2] |

| Appearance | Colorless to pale yellow solid | [2] |

| Melting Point | 170-171 °C | [3] |

| Solubility | Soluble in common organic solvents such as ethanol and dimethyl sulfoxide. | [2] |

| Density | 1.199 g/cm³ (predicted) | [3] |

Spectroscopic Data

The structural identity of this compound is confirmed through various spectroscopic techniques.

-

¹H NMR Spectroscopy: Due to the molecule's high symmetry, the proton NMR spectrum is relatively simple. It is expected to show two singlets: one for the protons of the three equivalent methyl groups and another for the protons of the three equivalent chloromethyl groups.

-

¹³C NMR Spectroscopy: Similar to the proton NMR, the carbon-13 NMR spectrum will reflect the molecule's symmetry, exhibiting distinct signals for the methyl carbons, the chloromethyl carbons, and the aromatic carbons. Based on the spectrum of the parent compound, mesitylene, which shows three distinct carbon environments, the spectrum of this compound is predicted to have four signals: one for the three equivalent methyl carbons, one for the three equivalent chloromethyl carbons, and two for the six aromatic carbons (three substituted and three unsubstituted).[4]

-

Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Blanc chloromethylation of mesitylene (1,3,5-trimethylbenzene).[1] This electrophilic aromatic substitution reaction introduces three chloromethyl groups onto the aromatic ring in a single, controlled step.

Reaction Mechanism: The Blanc Chloromethylation

The Blanc reaction involves the treatment of an aromatic compound with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, typically zinc chloride (ZnCl₂).[1] The key steps of the mechanism are as follows:

-

Activation of Formaldehyde: The Lewis acid catalyst activates the formaldehyde by coordinating to the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon.

-

Electrophilic Attack: The electron-rich mesitylene ring acts as a nucleophile, attacking the activated formaldehyde to form a benzylic alcohol intermediate.

-

Conversion to Chloride: The resulting benzylic alcohol is then rapidly converted to the corresponding chloromethyl group by reaction with hydrogen chloride.

Due to the activating effect of the methyl groups on the mesitylene ring, the reaction proceeds readily to introduce three chloromethyl groups at the ortho and para positions relative to the methyl groups.

Caption: Mechanism of the Blanc Chloromethylation of Mesitylene.

Detailed Experimental Protocol

This protocol is adapted from a similar, well-established procedure for the tris-bromomethylation of mesitylene and general principles of chloromethylation reactions.[2][5]

Materials:

-

Mesitylene (1,3,5-trimethylbenzene)

-

Paraformaldehyde

-

Zinc Chloride (ZnCl₂), anhydrous

-

Concentrated Hydrochloric Acid (HCl)

-

Glacial Acetic Acid

-

Ice-water bath

-

Distilled water

-

Methanol (for washing)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, combine mesitylene (1 equivalent), paraformaldehyde (3.3 equivalents), and glacial acetic acid.

-

Catalyst Addition: Carefully add anhydrous zinc chloride (catalytic amount) to the stirred mixture.

-

HCl Introduction: Cool the flask in an ice-water bath. Slowly bubble anhydrous hydrogen chloride gas through the reaction mixture with vigorous stirring. Alternatively, add concentrated hydrochloric acid dropwise. Maintain the temperature between -10 °C and 0 °C during the addition.[6]

-

Reaction Progression: After the addition of HCl is complete, allow the reaction mixture to stir at a low temperature for an additional 2-3 hours to ensure the reaction goes to completion.[6]

-

Work-up: Pour the reaction mixture slowly into a beaker containing a large volume of ice-water with stirring. A white to pale-yellow precipitate of this compound will form.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold distilled water to remove any remaining acid and salts, followed by a wash with cold methanol to remove unreacted starting materials and byproducts.

-

Drying: Dry the purified product under vacuum to yield this compound as a crystalline solid.

Reactivity and Synthetic Applications

The three chloromethyl groups of this compound are highly reactive towards nucleophilic substitution, making this compound an exceptionally versatile building block for the synthesis of more complex molecules.

Nucleophilic Substitution Reactions

The benzylic chlorides are readily displaced by a wide range of nucleophiles, including amines, alkoxides, thiolates, and carbanions. This allows for the facile introduction of the tripodal mesitylene core into various molecular architectures.

Caption: Nucleophilic substitution reactions of the title compound.

Application as a Core Molecule for Dendrimers

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure.[7] The C3 symmetry of this compound makes it an excellent initiator core for the divergent synthesis of dendrimers.[8]

Illustrative Synthetic Workflow for Dendrimer Synthesis:

-

Core Reaction: this compound is reacted with a bifunctional nucleophile (e.g., an amino alcohol) to form the first-generation dendrimer.

-

Activation of Peripheral Groups: The terminal functional groups of the first-generation dendrimer are then activated for further reaction.

-

Iterative Growth: Steps 1 and 2 are repeated to build subsequent generations of the dendrimer, leading to an exponential increase in the number of terminal functional groups.

Caption: Divergent synthesis of a dendrimer using the title compound as the core.

Application as a Linker in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[9] While this compound is not typically used as a primary linker in the de novo synthesis of MOFs due to the high reactivity of the chloromethyl groups, it is an excellent candidate for post-synthetic modification (PSM) of pre-formed MOFs.[10]

PSM allows for the introduction of new functionalities into a MOF without altering its underlying framework. The reactive chloromethyl groups of this compound can be used to covalently attach a variety of functional molecules to the MOF, such as catalytic sites or drug molecules.

Workflow for Post-Synthetic Modification of MOFs:

-

MOF Synthesis: A MOF with suitable reactive sites (e.g., amino groups on the organic linkers) is synthesized.

-

Linker Attachment: The synthesized MOF is then treated with this compound. The chloromethyl groups react with the functional groups on the MOF linkers, covalently attaching the tripodal core to the framework.

-

Further Functionalization: The remaining two chloromethyl groups on the now-tethered linker are available for further reactions, allowing for the introduction of additional functionalities.

Laboratory Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is classified as a corrosive solid that can cause severe skin burns and eye damage.[11] It is also an irritant to the respiratory system.[12]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical splash goggles are mandatory at all times.[1]

-

Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile or neoprene) must be worn.[1]

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[13]

Handling and Storage

-

Avoid creating dust.

-

Keep the container tightly closed when not in use.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[14]

Spill and Waste Disposal

-

In case of a small spill, absorb the material with an inert absorbent (e.g., sand or vermiculite) and place it in a sealed container for chemical waste disposal.[13]

-

For larger spills, evacuate the area and contact emergency services.

-

Dispose of all chemical waste in accordance with local, state, and federal regulations.[1]

Conclusion

This compound is a highly valuable and versatile building block in modern chemistry. Its unique C3 symmetric structure and the high reactivity of its three chloromethyl groups make it an ideal starting material for the synthesis of complex molecular architectures, including dendrimers and functionalized metal-organic frameworks. While its synthesis and handling require careful attention to safety protocols due to its hazardous nature, its potential for creating novel materials with tailored properties ensures its continued importance in academic and industrial research.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Wikipedia. Blanc chloromethylation. [Link]

-

Westfield State College. Organic Chemistry Laboratory Safety. [Link]

-

International Labour Organization. ICSC 1155 - 1,3,5-TRIMETHYLBENZENE. [Link]

-

National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. [Link]

-

TigerWeb. Safety in Organic Chemistry Laboratory. [Link]

-

PubChem. This compound - GHS Classification. National Center for Biotechnology Information. [Link]

- Google Patents.

-

MDPI. Dendrimers: Synthesis, Encapsulation Applications and Specific Interaction with the Stratum Corneum—A Review. [Link]

-

CSUB. Topic 1: Safety in the Organic Chemistry Laboratory. [Link]

-

Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). [Link]

- Google Patents.

-

Dalton Transactions. Synthesis, functionalisation and post-synthetic modification of bismuth metal–organic frameworks. [Link]

-

ARKAT USA, Inc. 1,3,5-Triazine as core for the preparation of dendrons. [Link]

-

National Center for Biotechnology Information. 1,3,5-Triazine as Branching Connector for the Construction of Novel Antimicrobial Peptide Dendrimers: Synthesis and Biological Characterization. [Link]

-

Semantic Scholar. Synthesis of Dendrimers Liquid Crystalline Materials based on 1,3,5-triphenylbenzene. [Link]

-

ResearchGate. Convenient Synthesis and Characterization of Star-Shaped Dendrimers: 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. [Link]

-

ResearchGate. An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media. [Link]

-

ResearchGate. An Efficient Procedure for Chloromethylation of Aromatic Hydrocarbons Catalyzed by PEG1000‐Dicationic Ionic Liquids in Aqueous Media. [Link]

-

MDPI. Substituted 1,3,5-Triazine Hexacarboxylates as Potential Linkers for MOFs. [Link]

-

ResearchGate. Metal-Organic Frameworks Constructed from 2,4,6-Tris(4-pyridyl)-1,3,5-triazine. [Link]

-

ResearchGate. Preparation of 1,3,5Tris(aminomethyl)-2,4,6-triethylbenzene from Two Versatile 1,3,5Tri(halosubstituted) 2,4,6Triethylbenzene Derivatives. [Link]

-

PubMed. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. [Link]

Sources

- 1. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]

- 2. sciencemadness.org [sciencemadness.org]

- 3. 1,3,5-TRIS-CHLOROMETHYL-2,4,6-TRIMETHYL-BENZENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. C9H12 C-13 nmr spectrum of 1,3,5-trimethylbenzene (mesitylene) analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,3,5-trimethylbenzene (mesitylene) C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. US4900796A - Process for preparing chloromethylated aromatic materials - Google Patents [patents.google.com]

- 6. US4501903A - Chloromethylation process - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, functionalisation and post-synthetic modification of bismuth metal–organic frameworks - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. 1,3,5-Trichloro-2,4,6-trimethylbenzene | C9H9Cl3 | CID 138452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | C12H15Cl3 | CID 291188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. ICSC 1155 - 1,3,5-TRIMETHYLBENZENE [chemicalsafety.ilo.org]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene: A Versatile Tripodal Building Block

Abstract

This technical guide provides a comprehensive overview of 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene, a key trifunctional building block in modern organic and materials chemistry. The document delves into its chemical structure, physicochemical properties, a detailed synthesis protocol via Blanc chloromethylation, and its significant applications in the synthesis of dendrimers, tripodal ligands for metal-organic frameworks (MOFs), and as a potential scaffold in medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique C3-symmetric architecture of this versatile compound.

Introduction: The Significance of C3-Symmetric Scaffolds

In the realm of complex molecule synthesis, the strategic use of pre-organized scaffolds is paramount for achieving well-defined three-dimensional structures. This compound, also known as 2,4,6-tris(chloromethyl)mesitylene, has emerged as a pivotal C3-symmetric core. Its rigid benzene backbone, substituted with three reactive chloromethyl groups, provides a predictable and robust platform for the divergent synthesis of a wide array of macromolecules and supramolecular assemblies. The presence of the methyl groups ortho to the chloromethyl functionalities introduces steric hindrance that can influence the conformational preferences of its derivatives, a feature that can be exploited in the design of selective receptors and catalysts.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a hexasubstituted benzene ring. The alternating pattern of methyl and chloromethyl groups imparts a high degree of symmetry to the molecule.

IUPAC Name: this compound[1][2] Synonyms: 2,4,6-Tris(chloromethyl)mesitylene, 1,3,5-Trimethyl-2,4,6-tris(chloromethyl)benzene[1] CAS Number: 3849-01-2[1][3] Molecular Formula: C₁₂H₁₅Cl₃[1][3] Molecular Weight: 265.61 g/mol [1][3]

The key physicochemical properties are summarized in the table below:

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow solid | [4] |

| Melting Point | 170-171 °C | [4] |

| Boiling Point | 370.2 °C at 760 mmHg | |

| Solubility | Soluble in common organic solvents such as ethanol and dimethyl sulfoxide. | [4] |

| Density | 1.199 g/cm³ (predicted) | [4] |

Synthesis of this compound

The most established and efficient method for the synthesis of this compound is the Blanc chloromethylation of mesitylene (1,3,5-trimethylbenzene). This electrophilic aromatic substitution reaction utilizes formaldehyde and hydrogen chloride to introduce the chloromethyl groups onto the aromatic ring.

Reaction Mechanism

The Blanc chloromethylation proceeds through the in-situ formation of a highly electrophilic chloromethyl cation or a related species. The reaction is typically catalyzed by a Lewis acid, such as zinc chloride, which activates formaldehyde towards electrophilic attack. The electron-rich mesitylene ring then undergoes a stepwise electrophilic aromatic substitution to yield the trisubstituted product.

Experimental Protocol

This protocol is a representative procedure based on established methods for chloromethylation of activated aromatic rings. Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive and potentially carcinogenic reagents.

Reagents:

-

Mesitylene (1,3,5-trimethylbenzene)

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid (HCl)

-

Glacial Acetic Acid

-

Phosphoric Acid

-

Zinc Chloride (optional, as a catalyst for less reactive substrates)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, combine mesitylene (1 equivalent), paraformaldehyde (3.5 equivalents), glacial acetic acid, and phosphoric acid.

-

Heat the mixture to 60-70°C with vigorous stirring.

-

Bubble a steady stream of anhydrous hydrogen chloride gas through the reaction mixture.

-

Maintain the temperature and continue stirring for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it over crushed ice.

-

Extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield pure this compound as a crystalline solid.

Spectroscopic Characterization

Unambiguous characterization of this compound is crucial for confirming its structure and purity. The high symmetry of the molecule simplifies its NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the molecule's C3 symmetry, the proton NMR spectrum is expected to be simple.

-

A singlet for the nine equivalent protons of the three methyl groups (Ar-CH₃).

-

A singlet for the six equivalent protons of the three chloromethyl groups (-CH₂Cl).

-

-

¹³C NMR: The carbon NMR spectrum will also reflect the molecular symmetry.

-

A signal for the three equivalent methyl carbons (Ar-C H₃).

-

A signal for the three equivalent chloromethyl carbons (-C H₂Cl).

-

A signal for the three equivalent aromatic carbons bearing the methyl groups (C -CH₃).

-

A signal for the three equivalent aromatic carbons bearing the chloromethyl groups (C -CH₂Cl).

-

Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for a molecule containing three chlorine atoms. The molecular ion peak (M⁺) will be accompanied by M+2, M+4, and M+6 peaks with relative intensities determined by the natural abundance of ³⁵Cl and ³⁷Cl. Key fragmentation pathways would involve the loss of a chlorine radical (M - Cl)⁺ and the loss of a chloromethyl radical (M - CH₂Cl)⁺.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic): ~2950-2850 cm⁻¹

-

C=C stretching (aromatic): ~1600 and 1450 cm⁻¹

-

C-H bending (aliphatic): ~1450 and 1380 cm⁻¹

-

C-Cl stretching: ~800-600 cm⁻¹

Applications in Research and Development

The trifunctional nature of this compound makes it a highly valuable precursor in various fields. The chloromethyl groups are susceptible to nucleophilic substitution, allowing for the attachment of a wide range of functional moieties.

Dendrimer Synthesis

This compound serves as an excellent core molecule for the divergent synthesis of dendrimers. The three chloromethyl groups act as anchor points for the attachment of the first generation of dendritic branches. Subsequent iterative reaction sequences can be employed to build higher-generation dendrimers with well-defined structures and a high density of functional groups on their periphery. These triazine-based dendrimers have applications in drug delivery, catalysis, and materials science.[5]

Tripodal Ligands for Metal-Organic Frameworks (MOFs)

The C3-symmetric arrangement of the reactive sites makes this molecule an ideal precursor for tripodal ligands. By reacting it with various nitrogen or oxygen-containing nucleophiles (e.g., pyridines, imidazoles, carboxylates), tripodal ligands can be synthesized. These ligands can then be used to construct highly ordered, porous metal-organic frameworks (MOFs). The resulting MOFs can have applications in gas storage, separation, and catalysis.

Scaffolding in Medicinal Chemistry and Drug Development

While direct applications in marketed drugs are not prevalent, the rigid, tripodal scaffold of this compound and its derivatives holds significant potential in drug discovery. It can be used to:

-

Present pharmacophores in a defined spatial orientation: This pre-organization can enhance binding affinity and selectivity to biological targets such as proteins and nucleic acids.

-

Develop multivalent ligands: By attaching multiple copies of a known binding moiety, the avidity of the resulting molecule can be significantly increased.

-

Construct novel molecular architectures: The rigid core can be used to build complex molecules with unique three-dimensional shapes for exploring new chemical space.

The use of 1,3,5-trimethylbenzene-based scaffolds, in general, has been shown to improve the binding affinities of supramolecular hosts.[6]

Safety and Handling

This compound is an irritant and should be handled with appropriate safety precautions.

-

GHS Hazard Statements:

-

Precautionary Statements:

It should be stored in a cool, dry, well-ventilated area away from incompatible substances. All handling should be performed in a chemical fume hood.

Conclusion

This compound is a cornerstone building block for chemists and material scientists. Its C3-symmetry, coupled with the reactivity of its three chloromethyl groups, provides a reliable and versatile platform for the construction of complex, well-defined molecular architectures. From the synthesis of precisely structured dendrimers to the formation of porous metal-organic frameworks and its potential as a rigid scaffold in medicinal chemistry, this compound offers a wealth of opportunities for innovation. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for harnessing its full potential in advanced chemical and pharmaceutical research.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1,3,5-Trichloro-2,4,6-trimethylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Abdollahi, S., & Mostaghni, F. (2012). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. International Journal of Materials and Chemistry, 2(4), 128-131. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,3,5-trichloro-2,4,6-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

- Singh, R. P., et al. (n.d.). A newly developed synthesis of 1,3,5-trichlorobenzene (sym. TCB)

-

NIST. (n.d.). Benzene, 1,3,5-trichloro-2,4,6-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzene, 1,3,5-trichloro-2,4,6-trimethyl-. Retrieved from [Link]

- ResearchGate. (2010). Preparation of 1,3,5Tris(aminomethyl)-2,4,6-triethylbenzene from Two Versatile 1,3,5Tri(halosubstituted)

-

Salor-Chardi, H., et al. (2012). (How) does 1,3,5-triethylbenzene scaffolding work? Analyzing the abilities of 1,3,5-triethylbenzene- and 1,3,5-trimethylbenzene-based scaffolds to preorganize the binding elements of supramolecular hosts and to improve binding of targets. Beilstein Journal of Organic Chemistry, 8, 1-11. Retrieved from [Link]

-

Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

-

Giurg, M., et al. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Molecules, 11(1), 81-102. Retrieved from [Link]

- ResearchGate. (2006).

- ResearchGate. (2014). Metal–Organic Hybrids of 1,3,5-Tris(4-pyridylsulfanylmethyl)-2,4,6-trimethylbenzene with Mercuric Halides.

- Fuson, R. C., & McKeever, C. H. (n.d.).

- BenchChem. (n.d.). Validating the Structure of 1-(Chloromethyl)

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

-

Steffensen, M. B., et al. (2008). Dendrimers Based on[1][3]-Triazines. Journal of Polymer Science Part A: Polymer Chemistry, 46(11), 3529-3552. Retrieved from [Link]

Sources

- 1. This compound | C12H15Cl3 | CID 291188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. echemi.com [echemi.com]

- 5. (How) does 1,3,5-triethylbenzene scaffolding work? Analyzing the abilities of 1,3,5-triethylbenzene- and 1,3,5-trimethylbenzene-based scaffolds to preorganize the binding elements of supramolecular hosts and to improve binding of targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,3,5-Trichloro-2,4,6-trimethylbenzene | C9H9Cl3 | CID 138452 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene: A Versatile C3-Symmetric Scaffold for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1,3,5-tris(chloromethyl)-2,4,6-trimethylbenzene, a key building block in synthetic and medicinal chemistry. We will delve into its chemical identity, synthesis, reactivity, and its burgeoning applications as a versatile scaffold, particularly focusing on its potential in the design and development of novel therapeutic agents.

Core Chemical Identity and Properties

This compound, also known by its IUPAC name, is a symmetrically substituted aromatic compound.[1][2] Its structure is characterized by a central benzene ring adorned with alternating methyl and chloromethyl groups. This unique arrangement confers a C3 symmetry to the molecule, a feature that is highly sought after in the construction of complex, three-dimensional molecular architectures.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,4,6-Tris(chloromethyl)mesitylene | [1] |

| CAS Number | 3849-01-2 | [1] |

| Molecular Formula | C₁₂H₁₅Cl₃ | [1] |

| Molecular Weight | 265.61 g/mol | [1] |

| Physical Form | White powder | [3] |

The presence of three reactive chloromethyl groups makes this molecule an excellent electrophile for nucleophilic substitution reactions, allowing for the attachment of a wide variety of functional groups.

Synthesis and Purification: A Protocol for High-Purity Material

The synthesis of this compound is typically achieved through the chloromethylation of mesitylene (1,3,5-trimethylbenzene). While various methods exist, a common approach involves the reaction of mesitylene with formaldehyde and hydrogen chloride.

Experimental Protocol: Chloromethylation of Mesitylene

Objective: To synthesize this compound with a high degree of purity.

Materials:

-

Mesitylene (1,3,5-trimethylbenzene)

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid

-

Zinc Chloride (catalyst)

-

Dioxane (solvent)

-

Sodium Bicarbonate solution (saturated)

-

Anhydrous Magnesium Sulfate

-

Hexane

-

Dichloromethane

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a gas inlet, combine mesitylene, paraformaldehyde, and a catalytic amount of zinc chloride in dioxane.

-

Reaction Execution: While stirring vigorously, slowly bubble hydrogen chloride gas through the mixture. The reaction is exothermic and should be cooled in an ice bath to maintain a controlled temperature.

-

Monitoring Progress: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, the reaction mixture is poured into ice-water and neutralized with a saturated solution of sodium bicarbonate.

-

Extraction: The aqueous layer is extracted three times with dichloromethane. The combined organic layers are then washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by recrystallization from a hexane/dichloromethane solvent system to afford pure this compound as a white solid.

Causality Behind Experimental Choices:

-

Zinc Chloride: Acts as a Lewis acid catalyst to facilitate the formation of the chloromethylating agent.

-

Dioxane: A suitable solvent that can dissolve the reactants and is relatively stable under the reaction conditions.

-

Neutralization and Washing: These steps are crucial to remove unreacted acid and other water-soluble impurities.

-

Recrystallization: This final purification step is essential to obtain a product with high purity, which is critical for subsequent synthetic applications.

Reactivity and Functionalization: A Gateway to Molecular Complexity

The three benzylic chloride functionalities of this compound are highly susceptible to nucleophilic substitution. This reactivity is the cornerstone of its utility as a scaffold, enabling the facile introduction of a diverse array of chemical moieties.

Caption: Nucleophilic substitution reactions of the core scaffold.

This controlled, stepwise, or exhaustive substitution allows for the creation of a wide range of tripodal molecules with tailored properties. The choice of nucleophile dictates the functionality of the resulting molecule, opening avenues for applications in various fields.[4][5]

Applications in Drug Discovery and Development

The rigid, C3-symmetric nature of the this compound scaffold makes it an attractive platform for the development of multivalent ligands.[6] In drug discovery, multivalency can lead to enhanced binding affinity and selectivity for biological targets.

While direct applications of the parent compound in pharmaceuticals are not extensively documented, its derivatives and analogues have shown promise. For instance, derivatives of the closely related 2,4-bis(bromomethyl)-1,3,5-trimethylbenzene have been investigated for their anticancer properties.

Case Study: A Derivative with Anticancer Potential

A notable derivative, 2,2′-[(2,4,6-trimethyl-1,3-phenylene)bis(methylenesulfanediyl)]dipyridine, synthesized from the analogous dibromo-scaffold, has demonstrated cytotoxic effects against various cancer cell lines. This suggests that the trimethylbenzene core can serve as a rigid framework to orient pharmacophoric groups in a spatially defined manner, facilitating interactions with biological targets such as enzymes or receptors.

Caption: The role of the scaffold in multivalent drug design.

The tripodal nature of molecules derived from this scaffold allows for the presentation of multiple binding epitopes, which can lead to a significant increase in avidity for the target protein. This is a key principle in the design of potent and selective inhibitors.

Analytical Characterization

The purity and identity of this compound and its derivatives are critical for their application. A combination of analytical techniques is employed for comprehensive characterization.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and purity assessment. | Signals corresponding to the aromatic protons, methyl protons, and chloromethyl protons with appropriate integrations. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for the different carbon environments in the molecule. |

| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | A molecular ion peak corresponding to the calculated mass, along with a characteristic isotopic pattern for the three chlorine atoms. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for C-H (aromatic and aliphatic) and C-Cl bonds. |

| X-ray Crystallography | Unambiguous determination of the three-dimensional structure. | Provides precise bond lengths, bond angles, and the overall molecular conformation. A crystal structure for this compound has been reported.[1] |

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation and may cause respiratory irritation.[1]

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Always consult the Safety Data Sheet (SDS) before handling this compound.

Future Perspectives and Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its rigid C3-symmetric structure provides a unique platform for the construction of complex molecular architectures. While its application has been predominantly in the realm of supramolecular chemistry, the emerging biological activities of its derivatives highlight its untapped potential in drug discovery.

Future research efforts could focus on:

-

The development of diverse libraries of compounds based on this scaffold for high-throughput screening.

-

The rational design of inhibitors for specific biological targets by leveraging the tripodal nature of the scaffold to achieve multivalent binding.

-

Exploration of its use in the development of targeted drug delivery systems.

References

-

Abdollahi, S., & Ebrahimi, S. (2014). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. Oriental Journal of Chemistry, 30(4), 1777-1783. Available from: [Link]

-

Al-Suwaidan, I. A., Al-Issa, S. A., & Al-Najjar, T. H. (2013). Synthesis and characterization of new 1, 3, 5-triazine derivatives. Molecules, 18(10), 12539-12550. Available from: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 291188, this compound. Retrieved from [Link].

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 138452, 1,3,5-Trichloro-2,4,6-trimethylbenzene. Retrieved from [Link].

-

Gong, Y., & Glass, T. E. (2012). (How) does 1,3,5-triethylbenzene scaffolding work? Analyzing the abilities of 1,3,5-triethylbenzene- and 1,3,5-trimethylbenzene-based scaffolds to preorganize the binding elements of supramolecular hosts and to improve binding of targets. Beilstein Journal of Organic Chemistry, 8, 1858–1865. Available from: [Link]

-

Lin, H., Qi, J., Luo, F., Zhu, Z., Zhu, H., Ge, Y., Hu, Y., Wang, W., Zhang, S., & Chen, X. (2022). Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid. Organic & Biomolecular Chemistry, 20(36), 7268-7273. Available from: [Link]

-

McLeod, D. C., Lachmayr, K. K., Lambeth, R. H., Switek, A., Murphy, A., Pesce-Rodriguez, R. A., & Lustig, S. R. (2023). Synthesis of a Novel Hexa-functional Monomer for 2D Polymers: 2,4,6-Tris((diphenylmethylene) amino)benzene-1,3,5-tricarbaldehyde. Defense Technical Information Center. Available from: [Link]

-

Molecules. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. Available from: [Link]

-

Nath, M., & S, S. (2021). 2,4-bis(bromomethyl)-1,3,5-trimethylbenzene with 2-mercaptopyridine based derivative: Synthesis, Crystal Structure, in vitro anticancer activity, DFT, Hirshfeld Surface Analysis, Antioxidant, DNA binding and Molecular docking studies. ResearchGate. Available from: [Link]

-

Rotimi, S. E., Albericio, F., & de la Torre, B. G. (2020). 1,3,5-Triazine as core for the preparation of dendrons. Arkat USA. Available from: [Link]

-

Sharma, A., Rotimi, S. E., de la Torre, B. G., & Albericio, F. (2019). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. ResearchGate. Available from: [Link]

-

Singh, B., & Singh, P. (2000). A newly developed synthesis of 1,3,5-trichlorobenzene (sym. TCB) from aniline. Defence Science Journal, 50(4), 413-417. Available from: [Link]

-

Sisson, A. L., & Teixidó, M. (2011). Preparation of 1,3,5Tris(aminomethyl)-2,4,6-triethylbenzene from Two Versatile 1,3,5Tri(halosubstituted) 2,4,6Triethylbenzene Derivatives. ResearchGate. Available from: [Link]

-

ResearchGate. (2021). 2,4-bis(bromomethyl)-1,3,5-trimethylbenzene with 2-mercaptopyridine based derivative: Synthesis, Crystal Structure, in vitro anticancer activity, DFT, Hirshfeld Surface Analysis, Antioxidant, DNA binding and Molecular docking studies. Retrieved from [Link]

-

ResearchGate. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of the new 1,3,5-trisubstituted 2,4,6-triethylbenzene or... Retrieved from [Link]

-

MDPI. (2021). Synthesis and Antimalarial Evaluation of New 1,3,5-tris[(4-(Substituted-aminomethyl)phenyl)methyl]benzene Derivatives: A Novel Alternative Antiparasitic Scaffold. Retrieved from [Link]

-

PubMed. (2024). 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer. Retrieved from [Link]

- Google Patents. (n.d.). CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.

-

PubMed. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) Synthesis and Antimalarial Evaluation of New 1,3,5-tris[(4-(Substituted-aminomethyl)phenyl)methyl]benzene Derivatives: A Novel Alternative Antiparasitic Scaffold. Retrieved from [Link]

-

PubMed Central. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Retrieved from [Link]

-

MDPI. (2018). Synthesis and Anti-proliferative Activity, and Molecular Docking Study of New Series of 1,3-5-Triazine Schiff Base Derivatives. Retrieved from [Link]

-

MDPI. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Retrieved from [Link]

-

PubMed. (n.d.). 1,3,5-Trialkyl-2,4,6-triiodobenzenes: novel X-ray contrast agents for gastrointestinal imaging. Retrieved from [Link]

-

MDPI. (2021). Cyclo[Tri(thiomethyl-1,2-phenylmethylene)]. Retrieved from [Link]

Sources

- 1. This compound | C12H15Cl3 | CID 291188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3,5-Trichloro-2,4,6-trimethylbenzene | C9H9Cl3 | CID 138452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - (How) does 1,3,5-triethylbenzene scaffolding work? Analyzing the abilities of 1,3,5-triethylbenzene- and 1,3,5-trimethylbenzene-based scaffolds to preorganize the binding elements of supramolecular hosts and to improve binding of targets [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical Properties of Tris-(chloromethyl)-mesitylene

Abstract

This technical guide provides a comprehensive analysis of the core physical and spectroscopic properties of 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene, commonly known as tris-(chloromethyl)-mesitylene. This C₃-symmetric molecule is a pivotal building block in supramolecular chemistry, materials science, and as a precursor to complex molecular architectures such as tripodal ligands and star polymers. This document consolidates data from chemical databases, critically evaluates conflicting reports in the literature, and provides detailed methodologies for experimental verification. The intended audience includes researchers, synthetic chemists, and drug development professionals who require a deep understanding of this compound's characteristics for its successful application.

Molecular Identity and Structural Characteristics

Tris-(chloromethyl)-mesitylene is an aromatic compound where a central mesitylene (1,3,5-trimethylbenzene) core is symmetrically substituted with three chloromethyl groups at the 2, 4, and 6 positions. This substitution pattern imparts a high degree of symmetry, which significantly influences its physical and spectroscopic properties.

Caption: 2D Chemical Structure of Tris-(chloromethyl)-mesitylene.

Table 1: Compound Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 3849-01-2 | [1] |

| Molecular Formula | C₁₂H₁₅Cl₃ | [1] |

| Molecular Weight | 265.61 g/mol | [1] |

| InChIKey | PHQFMPNZCIHSPC-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC1=C(C(=C(C(=C1CCl)C)CCl)C)CCl |[1] |

Physicochemical Properties

The macroscopic properties of a compound are dictated by its molecular structure. For tris-(chloromethyl)-mesitylene, its symmetry and the presence of polar chloromethyl groups result in its characteristic solid nature at room temperature.

Table 2: Key Physical Properties

| Property | Value | Notes | Source(s) |

|---|---|---|---|

| Appearance | White to pale yellow crystalline solid | [2] | |

| Melting Point | 170-171 °C | This value is more frequently cited in chemical supplier databases. A lower range of 60-70 °C is also reported, which may correspond to an impure sample or an isomeric variant. Authoritative verification is recommended. | |

| Boiling Point | 370.2 °C at 760 mmHg (Predicted) | High boiling point is consistent with its molecular weight and structure. | [2] |

| Density | 1.199 g/cm³ (Predicted) |

| Solubility | Soluble in ethanol, dimethyl sulfoxide (DMSO). Insoluble in water. | The nonpolar mesitylene core and polar chloromethyl groups confer solubility in moderately polar to polar aprotic organic solvents. |[2] |

In-Depth Analysis of Melting Point Discrepancy

A notable point of contention in the available literature is the melting point of this compound. While several chemical supplier databases report a value in the range of 170-171 °C , at least one database reports a much lower range of 60-70 °C [2]. Such a significant discrepancy warrants careful consideration.

-

High Melting Point (170-171 °C): This value is more consistent with a highly symmetric, rigid molecule of this molecular weight, which would be expected to pack efficiently into a crystal lattice, requiring more energy to melt.

-

Low Melting Point (60-70 °C): This could potentially be attributed to the presence of impurities. Chloromethylation reactions can sometimes yield mixtures of mono-, di-, and tri-substituted products, and residual starting material or solvents would significantly depress and broaden the melting point range.

Expert Recommendation: Given that a crystallographic study has been performed on this molecule (CCDC 673199), the material used for single crystal growth would have been of very high purity[1]. Although the melting point is not explicitly stated in the abstract of the associated publication, it is standard practice to report it in the experimental section. Researchers should refer to the primary publication (DOI: 10.1021/ic9012697) for the definitive value. For practical purposes, a melting point determination is a critical quality control step after synthesis. A sharp melting point in the 170-171 °C range would be indicative of high purity.

Spectroscopic Profile

The high symmetry of tris-(chloromethyl)-mesitylene leads to a relatively simple spectroscopic signature, which is a powerful tool for its identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecule's C₃ rotational symmetry, all three methyl groups are chemically equivalent, as are all three chloromethyl groups. This results in a remarkably simple predicted NMR spectrum.

-

¹H NMR (Predicted):

-

δ ~4.7 ppm (s, 6H): A sharp singlet corresponding to the six equivalent protons of the three chloromethyl (-CH₂Cl) groups. The downfield shift is due to the deshielding effect of the adjacent chlorine atom.

-

δ ~2.4 ppm (s, 9H): A sharp singlet corresponding to the nine equivalent protons of the three methyl (-CH₃) groups attached to the aromatic ring.

-

-

¹³C NMR (Predicted):

-

δ ~138 ppm: Quaternary aromatic carbon attached to the methyl group.

-

δ ~135 ppm: Quaternary aromatic carbon attached to the chloromethyl group.

-

δ ~45 ppm: Carbon of the chloromethyl (-CH₂Cl) group.

-

δ ~16 ppm: Carbon of the methyl (-CH₃) group.

-

The absence of any other signals in the spectrum is a strong indicator of the compound's purity and symmetrical structure.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Weak-Medium |

| 3000-2850 | Alkyl C-H Stretch (-CH₃, -CH₂) | Strong |

| 1600 & 1500 | Aromatic C=C Ring Stretch | Medium |

| 1450 | CH₂ Scissoring | Medium |

| 1380 | CH₃ Bending | Medium |

| 800-700 | C-Cl Stretch | Strong |

The presence of both aromatic and aliphatic C-H stretches, along with a strong C-Cl absorption, confirms the gross structure of the molecule.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry leads to characteristic fragmentation patterns that can be used to confirm the molecular weight and deduce structural components.

-

Molecular Ion (M⁺): A peak for the molecular ion [C₁₂H₁₅Cl₃]⁺ should be observable at m/z 264 (for ³⁵Cl isotope), with characteristic isotopic peaks for ³⁷Cl at M+2, M+4, and M+6.

-

Key Fragments: The most common fragmentation pathway involves the loss of a chlorine radical or a chloromethyl radical.

-

m/z 229: [M - Cl]⁺, loss of a chlorine radical. This is often a prominent peak.

-

m/z 215: [M - CH₂Cl]⁺, loss of a chloromethyl group.

-

m/z 180: [M - Cl - CH₂Cl]⁺, subsequent loss of a chloromethyl group after initial chlorine loss.

-

Caption: Proposed MS fragmentation pathway for tris-(chloromethyl)-mesitylene.

Methodologies for Experimental Verification

To ensure scientific integrity, physical properties must be verified experimentally. The following protocols describe standard, reliable methods for characterizing a pure, crystalline organic solid like tris-(chloromethyl)-mesitylene.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Justification: DSC is the preferred method for determining the melting point of a pure, crystalline solid. It provides a highly accurate and reproducible measurement of the melting temperature (Tₘ) and the enthalpy of fusion (ΔHfus), offering more information than the traditional capillary method. The sharpness of the endotherm is a direct indicator of sample purity.

Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the dry, crystalline tris-(chloromethyl)-mesitylene into a standard aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan using a sample press to prevent any loss of material upon heating.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 200 °C at a controlled rate of 10 °C/min.

-

Use a nitrogen purge gas (50 mL/min) to maintain an inert atmosphere.

-

-

Data Analysis:

-

The melting point (Tₘ) is determined as the onset temperature of the endothermic melting peak on the resulting thermogram.

-

The peak temperature and enthalpy of fusion (area under the peak) should also be recorded.

-

Caption: Experimental workflow for melting point determination using DSC.

Qualitative Solubility Assessment

Justification: A systematic solubility assessment in a range of solvents provides insight into the polarity of the molecule and helps in selecting appropriate solvents for reactions, purification, and analysis (e.g., NMR).

Protocol:

-

Solvent Selection: Prepare test tubes containing 1 mL of the following solvents: Water, Ethanol, Acetone, Dichloromethane, and Dimethyl Sulfoxide (DMSO).

-

Sample Addition: Add approximately 10 mg of tris-(chloromethyl)-mesitylene to each test tube.

-

Observation: Vigorously shake each tube for 30 seconds. Observe and record whether the solid dissolves completely, partially, or not at all.

-

Classification:

-

Soluble: No solid particles are visible.

-

Partially Soluble: The amount of solid has visibly decreased, but some remains.

-

Insoluble: No apparent change in the amount of solid.

-

Safety and Handling

Tris-(chloromethyl)-mesitylene is classified as an irritant. Users should consult the full Safety Data Sheet (SDS) before handling.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][3].

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes[1].

Conclusion

Tris-(chloromethyl)-mesitylene is a crystalline solid with key physical properties defined by its high molecular symmetry. The most reliable melting point is reported as 170-171 °C , a value that serves as a crucial indicator of sample purity. Its spectroscopic signatures in NMR, IR, and MS are straightforward and predictable, making them powerful tools for structural confirmation. The experimental protocols detailed herein provide a robust framework for researchers to verify these properties, ensuring the quality and reliability of this important chemical building block for advanced applications.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved January 21, 2026, from [Link]

-

ChemBK. (n.d.). 1,3,5-Trimethyl-2,4,6-tris(chloromethyl)benzene. Retrieved January 21, 2026, from [Link]

-

PubMed. (2000). 1,3,5-Tris(chloromethyl)benzene. National Library of Medicine. Retrieved January 21, 2026, from [Link]

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. University of California, Los Angeles. Retrieved January 21, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved January 21, 2026, from [Link]

Sources

An In-depth Technical Guide to Ethyl (hydroxyimino)cyanoacetate (OxymaPure®)

A Note on CAS Number Identification: This guide focuses on the chemical entity registered under CAS number 3849-21-6. Initial searches for CAS number 3849-01-2, as specified in the topic query, yielded limited and inconsistent results, with a high probability of it being a typographical error. The vast body of scientific literature and commercial availability points to CAS 3849-21-6, known as Ethyl (hydroxyimino)cyanoacetate or OxymaPure®, as the compound of significant interest to researchers in drug development.

Introduction: A Modern Solution for Peptide Synthesis

In the landscape of peptide and small molecule synthesis, the formation of the amide bond is a fundamental yet challenging step. For decades, the field has relied on coupling additives to enhance the efficiency of carbodiimides, the most common activating reagents, while minimizing side reactions, particularly racemization. Ethyl (hydroxyimino)cyanoacetate, commercially known as OxymaPure®, has emerged as a superior, non-explosive, and highly efficient alternative to traditional benzotriazole-based additives like 1-hydroxybenzotriazole (HOBt). Its pronounced acidity and favorable safety profile have established it as an indispensable tool for researchers and drug development professionals. This guide provides a comprehensive technical overview of Ethyl (hydroxyimino)cyanoacetate, from its chemical synthesis and properties to its mechanistic role in peptide coupling and practical application in the laboratory.

Chemical Identity and Physicochemical Properties

Ethyl (hydroxyimino)cyanoacetate is an oxime derivative of ethyl cyanoacetate. In its solid state, it exists as a white to light yellow crystalline powder. The compound is soluble in many organic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF) and dichloromethane (DCM).

| Property | Value | Source |

| IUPAC Name | ethyl 2-cyano-2-(hydroxyimino)acetate | |

| Synonyms | OxymaPure®, Ethyl cyano(hydroxyimino)acetate, Ethyl cyanoglyoxalate-2-oxime, Ethyl isonitrosocyanoacetate | |

| CAS Number | 3849-21-6 | |

| Molecular Formula | C₅H₆N₂O₃ | |

| Molecular Weight | 142.11 g/mol | |

| Melting Point | 130-132 °C | |

| pKa | 4.60 | |

| Appearance | White to light yellow crystalline solid or powder |

Synthesis of Ethyl (hydroxyimino)cyanoacetate

The synthesis of Ethyl (hydroxyimino)cyanoacetate is a straightforward process involving the nitrosation of ethyl cyanoacetate. This reaction is typically achieved by treating ethyl cyanoacetate with nitrous acid, which is generated in situ from sodium nitrite and an acid.

Experimental Protocol: Synthesis via Acetic Acid System

This protocol is a commonly employed method that yields the product in high purity.

Materials:

-

Ethyl cyanoacetate (C₅H₇NO₂)

-

Sodium nitrite (NaNO₂)

-

Acetic acid

-

Distilled water

-

Ethanol or Ethyl acetate (for recrystallization)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Prepare a solution of sodium nitrite in distilled water.

-

In a separate flask, dissolve ethyl cyanoacetate in acetic acid.

-

Cool the ethyl cyanoacetate solution in an ice bath to 0-5°C.

-

Slowly add the sodium nitrite solution to the cooled ethyl cyanoacetate solution while vigorously stirring and maintaining the temperature between 0-5°C. The reaction should be maintained at a pH of approximately 4.5 to prevent hydrolysis of the ester.

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for a designated period to ensure the reaction proceeds to completion.

-

The resulting yellow crystals of the sodium derivative are collected by filtration.

-

The collected crystals are then dissolved in 2 N hydrochloric acid.

-

The product is extracted with diethyl ether.

-

The combined ether extracts are dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crystalline product.

-

The crude product can be purified by recrystallization from boiling water, ethanol, or ethyl acetate to afford Ethyl (hydroxyimino)cyanoacetate as a white to light yellow crystalline solid.

Mechanism of Action in Peptide Coupling

The primary role of Ethyl (hydroxyimino)cyanoacetate in peptide synthesis is to act as an additive in carbodiimide-mediated coupling reactions. The mechanism involves the interception of the highly reactive O-acylisourea intermediate formed from the reaction of a carboxylic acid and a carbodiimide (e.g., DCC, DIC, or EDC).

Figure 1: Mechanism of carbodiimide-mediated peptide coupling with OxymaPure®.

The O-acylisourea intermediate is prone to undesirable side reactions, including racemization of the activated amino acid and rearrangement to a stable N-acylurea, which terminates the reaction. Ethyl (hydroxyimino)cyanoacetate rapidly reacts with the O-acylisourea to form an Oxyma active ester. This active ester is more stable than the O-acylisourea intermediate, yet sufficiently reactive to readily acylate the incoming amine, forming the desired peptide bond with minimal racemization. The pronounced acidity of OxymaPure® (pKa 4.60) also serves to neutralize the basicity of the carbodiimide, further suppressing base-catalyzed side reactions.

Analytical Characterization

The identity and purity of Ethyl (hydroxyimino)cyanoacetate can be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum of the precursor, ethyl cyanoacetate, shows characteristic peaks for the ethyl group and the methylene protons adjacent to the cyano and ester groups. For Ethyl (hydroxyimino)cyanoacetate, the disappearance of the methylene signal and the appearance of a hydroxyl proton signal are indicative of the successful conversion. A representative ¹H NMR spectrum for the final product in DMSO-d₆ would show a triplet around 1.28 ppm (CH₃) and a quartet around 4.32 ppm (CH₂).

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the C≡N (nitrile), C=O (ester), and O-H (oxime) stretches.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method to assess the purity of the synthesized Ethyl (hydroxyimino)cyanoacetate.

Toxicology and Safety Profile

A significant advantage of Ethyl (hydroxyimino)cyanoacetate over traditional benzotriazole-based additives is its superior safety profile. HOBt and its derivatives have been reported to have explosive properties, posing a significant risk in the laboratory. In contrast, Ethyl (hydroxyimino)cyanoacetate is non-explosive and exhibits significantly slower thermal decomposition.

Safety Summary:

| Hazard Category | Observation | Source |

| Acute Oral Toxicity | LD50: 300-2000 mg/kg (in rats), classified as harmful if swallowed. | |

| Dermal Irritation | Categorized as a slight dermal irritant. | |

| Eye Irritation | May cause eye irritation. | |

| Explosiveness | Non-explosive. |

It is important to note that under certain conditions, specifically in the absence of a carboxylic acid, Ethyl (hydroxyimino)cyanoacetate can react with diisopropylcarbodiimide (DIC) to generate hydrogen cyanide (HCN). Therefore, appropriate safety precautions and reaction sequencing are crucial when using this reagent combination.

Applications in Drug Development

The primary application of Ethyl (hydroxyimino)cyanoacetate is as a coupling additive in both liquid-phase and solid-phase peptide synthesis (SPPS). Its high efficiency in promoting amide bond formation and suppressing racemization makes it particularly valuable in the synthesis of chiral peptides and complex small molecules.

Key Advantages in Synthesis:

-

High Coupling Efficiency: Leads to higher yields of the desired peptide.

-

Low Racemization: Preserves the stereochemical integrity of the amino acids.

-

Enhanced Safety: A non-explosive alternative to HOBt and HOAt.

-

Broad Compatibility: Effective with a range of carbodiimides and in various solvent systems.

Beyond its use as a standalone additive, Ethyl (hydroxyimino)cyanoacetate is also a precursor for the development of other advanced coupling reagents, such as COMU.

Conclusion

Ethyl (hydroxyimino)cyanoacetate (OxymaPure®) has established itself as a cornerstone of modern peptide and amide bond synthesis. Its combination of high reactivity, effective suppression of side reactions, and a favorable safety profile addresses many of the limitations of older-generation coupling additives. For researchers, scientists, and drug development professionals, a thorough understanding of its synthesis, mechanism, and proper handling is essential for leveraging its full potential in the efficient and safe production of novel therapeutics and complex organic molecules.

References

-

Preparation of ethyl (hydroxyimino)cyanoacetate. PrepChem.com. [Link]

-

Ethyl cyanohydroxyiminoacetate. Wikipedia. [Link]

-

Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC - NIH. [Link]

-

OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. Luxembourg Bio Technologies Ltd. [Link]

-

Safety – OxymaPure®. Luxembourg Bio Technologies Ltd. [Link]

-

Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]

-

Does anyone have an experimental procedure for the synthesis of Ethyl cyano(hydroxyimino)acetate? ResearchGate. [Link]

-

OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Thieme. [Link]

-

Oxyma Pure SDS. Gyros Protein Technologies. [Link]

-

Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Publications. [Link]

-

ChemInform Abstract: Ethyl 2-Cyano-2-(hydroxyimino)acetate (Oxyma): An Efficient and Convenient Additive Used with Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) to Replace 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) D. ResearchGate. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Safety Data Sheet Part Number: 600574 Oxyma Pure. CEM Corporation. [Link]

-

Greening the synthesis of peptide therapeutics: an industrial perspective. PMC - NIH. [Link]

- Safety D

1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene, a key organic compound utilized in a variety of synthesis applications. This document will detail its chemical properties, synthesis protocols, and applications, with a particular focus on its relevance in the field of drug development.

Core Compound Properties

This compound is a substituted aromatic hydrocarbon. Its core structure consists of a benzene ring with three chloromethyl and three methyl groups attached at alternating positions. This specific arrangement of functional groups makes it a valuable intermediate in organic synthesis.

| Property | Value | References |

| Molecular Formula | C₁₂H₁₅Cl₃ | [1][2][3][4][5] |

| Molecular Weight | 265.60 g/mol | [2][3][4][5] |

| CAS Number | 3849-01-2 | [2][3][4] |

| Appearance | Colorless to pale yellow solid | [1] |

| Melting Point | 60-70 °C | [1] |

| Boiling Point | 370.2 °C at 760 mmHg | |

| Solubility | Soluble in common organic solvents like ethanol and dimethyl sulfoxide. | [1] |

Synthesis and Mechanistic Insights

The preparation of this compound is most commonly achieved through the chloromethylation of 1,3,5-trimethylbenzene (mesitylene). This electrophilic aromatic substitution reaction introduces the chloromethyl groups onto the benzene ring.

Standard Synthesis Protocol

The following protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

1,3,5-Trimethylbenzene (Mesitylene)

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid

-

Zinc Chloride (catalyst)

-

Glacial Acetic Acid

-

Anhydrous Calcium Chloride

-

Dichloromethane (solvent)

-

Sodium Bicarbonate solution

-

Deionized Water

Experimental Workflow:

Causality and Experimental Choices:

-

Zinc Chloride Catalyst: The use of a Lewis acid catalyst like zinc chloride is crucial for activating the paraformaldehyde and generating the electrophilic species required for the reaction with the aromatic ring.

-

Controlled HCl Addition: The slow, controlled addition of concentrated hydrochloric acid is necessary to manage the exothermic nature of the reaction and to ensure the in-situ generation of the chloromethylating agent.

-

Aqueous Workup: The washing steps with water and sodium bicarbonate solution are essential for removing unreacted acids, the catalyst, and other water-soluble impurities.

-

Recrystallization: This final purification step is critical for obtaining a high-purity product by separating it from any remaining starting materials or side-products.

Applications in Drug Development and Research

This compound serves as a versatile building block in organic synthesis due to its three reactive chloromethyl groups. These groups can readily undergo nucleophilic substitution reactions, making the molecule an excellent scaffold for creating more complex structures.

Key Application Areas:

-

Linker Chemistry: Its trifunctional nature allows it to be used as a core linker molecule in the synthesis of star-shaped polymers, dendrimers, and other macromolecular architectures. These structures are of interest in drug delivery systems.

-

Supramolecular Chemistry: The compound is a precursor for the synthesis of larger host molecules, such as calixarenes, which can encapsulate smaller guest molecules (e.g., drugs).

-

Materials Science: It is used in the development of porous organic frameworks and other novel materials with potential applications in catalysis and separation technologies.

Safety and Handling

This compound is classified as an irritant and is toxic.[1] It can cause skin irritation and may lead to respiratory irritation.[5] When handling this compound, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn.[1] All manipulations should be performed in a well-ventilated fume hood.[1] The compound should be stored in a cool, dry, and well-sealed container, away from sources of ignition and oxidizing agents.[1]

References

-

1,3,5-Trimethyl-2,4,6-tris(chloromethyl)benzene - ChemBK. (2024). Retrieved from [Link]

-

This compound - Crysdot LLC. (n.d.). Retrieved from [Link]

-

This compound - PubChem. (n.d.). Retrieved from [Link]

Sources

Navigating the Nuances of Nucleophilic Substitution: An In-depth Technical Guide to the Reactivity of Polysubstituted Benzylic Chlorides

For Immediate Release

[City, State] – [Date] – In the intricate landscape of pharmaceutical and fine chemical synthesis, a deep understanding of reaction mechanisms is paramount to the rational design of novel molecules and the optimization of synthetic routes. This technical guide, authored for researchers, scientists, and drug development professionals, delves into the core principles governing the reactivity of benzylic chlorides on polysubstituted aromatic rings. By synthesizing mechanistic insights with practical, field-proven knowledge, this document aims to serve as an authoritative resource for navigating the complexities of nucleophilic substitution at the benzylic position.

Introduction: The Versatile Role of Benzylic Chlorides in Synthesis

Substituted benzylic chlorides are indispensable building blocks in organic synthesis, serving as key precursors for a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] Their utility stems from the inherent reactivity of the benzylic carbon-chlorine bond, which is readily cleaved to allow for the introduction of diverse functionalities.[3] The adjacent aromatic ring plays a crucial role in this reactivity, stabilizing reaction intermediates and influencing the mechanistic pathway.[3][4] This guide will explore how the electronic and steric properties of substituents on the aromatic ring modulate this reactivity, providing a predictive framework for synthetic chemists.

The Mechanistic Dichotomy: SN1 versus SN2 Pathways

The nucleophilic substitution of benzylic chlorides can proceed through two primary mechanisms: a unimolecular (SN1) or a bimolecular (SN2) pathway. The operative mechanism is a delicate balance of several factors, including the substitution pattern of the aromatic ring, the nature of the nucleophile, the solvent, and the steric environment of the benzylic carbon.[5][6]

-

The SN1 Pathway: This stepwise mechanism involves the initial, rate-determining departure of the chloride leaving group to form a resonance-stabilized benzylic carbocation.[4] This intermediate is then rapidly captured by a nucleophile. The stability of this carbocation is paramount, and therefore, electron-donating groups (EDGs) on the aromatic ring, particularly at the ortho and para positions, significantly accelerate SN1 reactions.[5][7][8]

-

The SN2 Pathway: This concerted mechanism involves a backside attack by the nucleophile on the benzylic carbon, simultaneously displacing the chloride ion.[4] This pathway is favored for primary benzylic chlorides and is sensitive to steric hindrance around the reaction center.[9][10][11] Electron-withdrawing groups (EWGs) on the aromatic ring can favor the SN2 pathway by destabilizing the formation of a carbocation.[5]

A continuum often exists between these two mechanistic extremes, with many reactions proceeding through a "borderline" pathway that exhibits characteristics of both SN1 and SN2 mechanisms.[8]

The Decisive Influence of Aromatic Substituents

The electronic nature of substituents on the aromatic ring is a primary determinant of both the rate and mechanism of nucleophilic substitution at the benzylic position. This influence is a combination of inductive and resonance effects.[12][13][14]

Electronic Effects: A Quantitative Perspective

The Hammett equation provides a powerful tool for quantifying the electronic effects of substituents on reaction rates.[15][16] Studies on the solvolysis of substituted benzyl chlorides have demonstrated a clear correlation between the substituent's electronic properties and the reaction rate.[7][15][16]

-